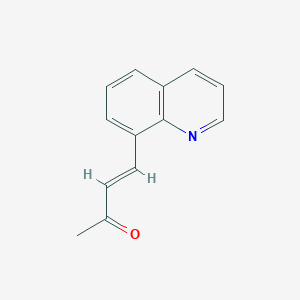
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a heterocyclic compound that features both a pyrazole and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of more cost-effective reducing agents and solvents may be explored.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the diazepane ring.
Aplicaciones Científicas De Investigación
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane.
1,4-Diazepane: A core structure in the compound, also used in the synthesis of various pharmaceuticals.
1-Methyl-1H-pyrazol-5-yl)methanol: Another derivative of 1-methyl-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to the combination of the pyrazole and diazepane rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3 |
Clave InChI |
KPOQQAIATOMLAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CN2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



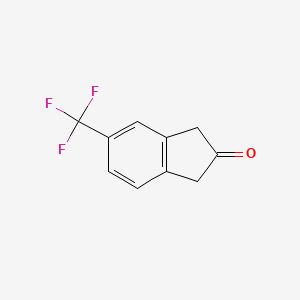
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
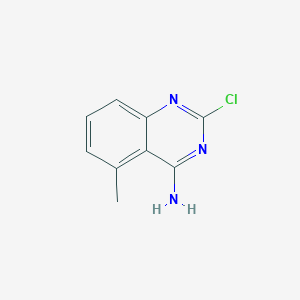
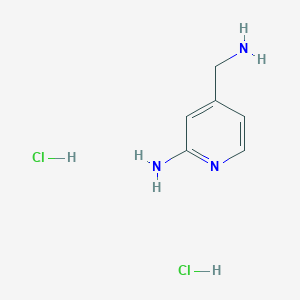
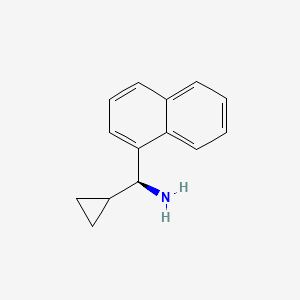
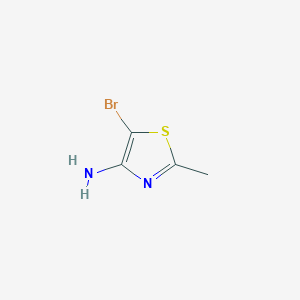

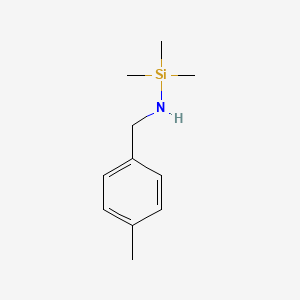
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)


